molecular formula C8H10BClO4 B13462722 (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B13462722
M. Wt: 216.43 g/mol
InChI Key: LQYVPXCVUQYNCB-UHFFFAOYSA-N
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Description

(4-Chloro-3-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and a methoxymethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the reaction of 4-chloro-3-(methoxymethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10BClO4

Molecular Weight

216.43 g/mol

IUPAC Name

[4-chloro-3-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3

InChI Key

LQYVPXCVUQYNCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCOC)(O)O

Origin of Product

United States

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